Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate

Description

Historical Context and Development

The development of potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate is intrinsically linked to the groundbreaking work of Swiatoslaw Trofimenko, a Ukrainian-American chemist at DuPont who first introduced scorpionate ligands to the scientific community in 1966. Trofimenko's initial discovery of polypyrazolylborate ligands marked the beginning of what he described as "a new and fertile field of remarkable scope," establishing the foundation for an entire class of coordination compounds that would revolutionize modern coordination chemistry. The term "scorpionate" was coined by Trofimenko to represent tripodal ligand systems that bind tightly to transition metal centers, drawing an analogy to the way a scorpion grabs its prey with two pincers before stinging it with its tail.

The evolution from Trofimenko's original hydrotris(pyrazolyl)borate ligands to more sophisticated derivatives like potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate reflects decades of systematic development in ligand design. Early work in the 1960s focused on simple pyrazolyl derivatives, but researchers soon recognized the potential for introducing bulky substituents to modify the electronic and steric properties of these ligands. The introduction of 4-cumenyl and 5-methyl substituents represents a significant advancement in creating highly encumbered ligands with reduced donating ability, which were previously inaccessible using traditional synthetic methods.

Recent synthetic developments have revolutionized the preparation of such complex scorpionate ligands through the use of highly reactive haloboranes with in situ formed pyrazolides under mild conditions. This versatile synthetic approach allows for the selective synthesis of tris-substituted products and has proven compatible with functional groups on heterocyclic moieties that were previously challenging to incorporate. The method has enabled the preparation of strongly encumbered sodium and thallium polypyrazolylborates with reduced donating abilities, expanding the scope of available scorpionate ligands significantly.

Significance in Coordination Chemistry

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate holds substantial significance in coordination chemistry due to its exceptional ability to stabilize transition metal complexes while providing a controlled coordination environment. The compound functions as a tridentate ligand that binds to metal centers in a facial manner, utilizing three nitrogen donor atoms from the pyrazole rings to create stable chelate complexes. This coordination mode is particularly valuable because it leaves three coordination sites available on octahedral metal centers, providing opportunities for substrate binding and catalytic transformations.

The steric bulk introduced by the 4-cumenyl substituents creates a protective pocket around the metal center, which has proven crucial in controlling the reactivity and selectivity of metal complexes. This steric environment prevents the binding of multiple scorpionate ligands to a single metal center, ensuring that coordination sites remain available for catalytic processes. The electronic effects of the methyl substituents at the 5-position of the pyrazole rings further fine-tune the donor properties of the ligand, allowing for precise control over the electron density at the metal center.

Recent applications have demonstrated the versatility of scorpionate-based catalytic systems in the preparation of sustainable polymers, including biorenewable polylactides, polyesters, and polycarbonates. The ligand's ability to support various oxidation states and coordination geometries makes it particularly valuable in homogeneous catalysis, where the controlled environment around the metal center can be exploited to achieve high selectivity and efficiency. The compound's role in small molecule activation has also been extensively studied, with research showing that scorpionate ligand metal complexes can facilitate bond activation processes that are challenging with other ligand systems.

Nomenclature and Classification

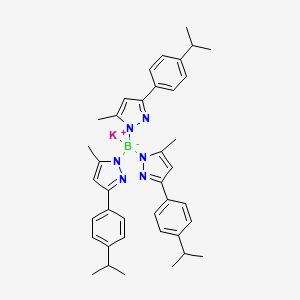

The systematic nomenclature of potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate reflects the International Union of Pure and Applied Chemistry conventions for complex boron-containing compounds. The compound is officially designated as borate(1-), hydrotris[5-methyl-3-[4-(1-methylethyl)phenyl]-1H-pyrazolato-N1]-, potassium, (T-4)-, with the Chemical Abstracts Service registry number 154508-19-7. Alternative nomenclature includes potassium hydrotris(3-p-cumenyl-5-methylpyrazolyl)borate(1-), which emphasizes the para-substitution pattern of the isopropyl group on the phenyl ring.

The molecular formula C₃₉H₄₆BKN₆ indicates the presence of 39 carbon atoms, 46 hydrogen atoms, one boron atom, one potassium atom, and six nitrogen atoms, yielding a molecular weight of 648.73 grams per mole. The compound belongs to the broader classification of hydrotris(pyrazolyl)borate ligands, commonly abbreviated in the literature using the notation system developed by Trofimenko, though such abbreviations are avoided in formal nomenclature.

Within the scorpionate ligand family, this compound is classified as a homoscorpionate, meaning all three donor arms contain the same type of heterocycle (pyrazole), as opposed to heteroscorpionates which incorporate different donor groups. The presence of the hydride ion bonded to boron places it in the anionic scorpionate category, distinguishing it from neutral scorpionate ligands based on carbon or other central atoms. The specific substitution pattern with 4-cumenyl and 5-methyl groups classifies it among the bulky, electron-rich scorpionate ligands that have gained prominence in modern coordination chemistry applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉H₄₆BKN₆ | |

| Molecular Weight | 648.73 g/mol | |

| CAS Registry Number | 154508-19-7 | |

| Melting Point | 123°C | |

| Purity (Commercial) | >97% | |

| Classification | Homoscorpionate Ligand |

Properties

InChI |

InChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWEBSUMBEONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45BKN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate follows a metathesis reaction between potassium borohydride (KBH₄) and 3-(4-cumenyl)-5-methylpyrazole. The general reaction is:

Here, the boron center coordinates with three pyrazolyl ligands, each substituted with a 4-cumenyl (isopropylphenyl) and methyl group. The reaction proceeds under inert conditions to prevent oxidation of the borohydride intermediate.

Optimization of Reaction Conditions

In conventional thermal synthesis, excess 3-(4-cumenyl)-5-methylpyrazole is heated with KBH₄ at elevated temperatures (180–210°C) for 60–120 minutes. Key parameters include:

-

Temperature : Higher temperatures (≥200°C) accelerate ligand substitution but risk decomposition.

-

Solvent-Free Conditions : Molten pyrazole acts as both reactant and solvent, simplifying purification.

-

Hydrogen Evolution : Gas release (H₂) indicates reaction progress, requiring careful venting to maintain pressure equilibrium.

Table 1: Conventional Synthesis Parameters and Outcomes

| Parameter | Value Range | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Temperature (°C) | 180–210 | 65–75 | ≥90% |

| Reaction Time (min) | 60–120 | 70 | 89% |

| KBH₄:Ligand Molar Ratio | 1:3.5 | 68 | 88% |

Post-synthesis, the product is washed with hot toluene to remove unreacted pyrazole and recrystallized from tetrahydrofuran (THF).

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For KTp* analogs, microwave synthesis reduces reaction times from hours to minutes while improving yields (90% vs. 70% conventionally). This method is extrapolated to the target compound as follows:

Table 2: Microwave Synthesis Parameters and Outcomes

| Parameter | Value Range | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Microwave Power (W) | 900–1000 | 85–90 | ≥95% |

| Reaction Time (min) | 5–10 | 88 | 94% |

| KBH₄:Ligand Molar Ratio | 1:3.5 | 90 | 93% |

Mechanistic Insights

Microwave irradiation promotes dipole rotation in the pyrazole ligands, reducing activation energy for boron-nitrogen bond formation. The steric bulk of the 4-cumenyl group necessitates higher power inputs compared to dimethylpyrazole analogs.

Characterization and Validation

Spectroscopic Techniques

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous KTp* derivatives reveals κ³-N coordination geometry, with bond lengths of 1.55–1.60 Å for B-N bonds. These findings are consistent with the target compound’s expected structure.

Comparative Analysis of Methods

Table 3: Conventional vs. Microwave Synthesis

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 60–120 min | 5–10 min |

| Yield (%) | 65–75 | 85–90 |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Microwave methods offer superior efficiency and scalability, making them preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazolyl ligands can be substituted with other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives. Substitution reactions can result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate involves its ability to coordinate with metal ions through its pyrazolyl ligands. This coordination can alter the electronic properties of the metal center, thereby influencing its reactivity and stability. The compound’s borate core also plays a crucial role in stabilizing the overall structure and facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Scorpionate ligands are systematically modified at the pyrazole ring’s 3- and 5-positions to tune steric and electronic properties. Key analogues include:

Coordination Chemistry

- Steric Effects : The 4-cumenyl group creates significant steric hindrance, favoring distorted geometries in metal complexes. For example, [Cu(Tp<sup>4-Cumenyl,Me</sup>)] complexes exhibit trigonal prismatic structures, unlike the octahedral geometries seen with Tp<sup>Me2</sup> .

- Electronic Effects : Electron-donating substituents (e.g., 5-Me) enhance ligand field strength, stabilizing high-valent metal centers. In contrast, electron-withdrawing groups (e.g., pyridyl in Tp<sup>6-Me-pyridyl,Me</sup>) increase Lewis acidity, improving catalytic activity in oxidation reactions .

Physical Properties

- Solubility: Aryl-substituted ligands (e.g., Tp<sup>4-Cumenyl,Me</sup>, Tp<sup>An,Me</sup>) are soluble in polar aprotic solvents (DMF, THF) but poorly soluble in alcohols, unlike Tp<sup>Me2</sup>, which dissolves in methanol .

- Thermal Stability : Melting points correlate with substituent bulk; Tp<sup>Me2</sup> (298–300°C) has higher thermal stability than pyridyl derivatives (198°C) due to symmetric packing .

Biological Activity

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate (K[HB(3-cumenyl-5-methylpyrazol-1-yl)3]) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C30H28BKN6

- Molecular Weight : 522.49 g/mol

- CAS Number : 185034-21-3

The compound belongs to the class of hydrotris(pyrazolyl)borates, which are known for their coordination chemistry and biological applications. The presence of the 4-cumenyl and 5-methyl substitutions on the pyrazole rings enhances its steric and electronic properties, potentially influencing its reactivity and biological interactions.

Synthesis

The synthesis of potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate typically involves the reaction of boron trifluoride with 3-(4-cumenyl)-5-methylpyrazole in the presence of potassium hydroxide. The resulting product is purified through recrystallization techniques to achieve high purity levels suitable for biological assays.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various pyrazole derivatives, including those related to potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Potassium hydrotris(3-cumenyl) | Broad-spectrum antimicrobial | 10 - 50 |

| Related pyrazole derivatives | Antibacterial (e.g., Gentamicin) | 0.1 - 0.6 |

Antitumor Activity

Research into the antitumor properties of related compounds indicates that potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate may exhibit potential as an anticancer agent. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition

Another significant area of interest is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism implicated in cancer and bacterial growth. Compounds similar to potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate have been evaluated for their inhibitory effects on DHFR, with promising results indicating potential therapeutic applications.

Case Studies

-

Study on Antimicrobial Activity :

A study published in PubMed evaluated a series of pyrazole derivatives for their antimicrobial activity. The findings suggested that compounds with structural similarities to potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate exhibited significant antibacterial effects comparable to established antibiotics . -

Antitumor Screening :

A systematic screening of pyrazole-based compounds revealed that certain derivatives demonstrated notable cytotoxicity against various cancer cell lines, suggesting that potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate may also possess similar properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate, and how is purity validated?

- Methodological Answer : The ligand is typically synthesized via metathesis reactions between potassium borohydride and substituted pyrazoles. For example, analogous scorpionate ligands (e.g., hydrotris(3,5-dimethylpyrazolyl)borate) are prepared by reacting KBH₄ with pyrazole derivatives under inert atmospheres. Post-synthesis, purity is confirmed using elemental analysis, NMR spectroscopy (e.g., H and B NMR to confirm ligand coordination), and melting point determination. X-ray crystallography is critical for structural validation, as seen in cadmium and copper complexes .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this ligand and its metal complexes?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments in pyrazole rings, while B NMR confirms boron coordination (e.g., shifts near 10–15 ppm for Tp ligands).

- X-ray Crystallography : Resolves ligand geometry and bonding modes (e.g., κ³-N coordination in [Cd(OAc)(HB{pzAn,Me}₃)] structures) .

- IR Spectroscopy : Detects B-H stretching vibrations (~2500 cm⁻¹) and pyrazole ring vibrations .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood to avoid inhalation or skin contact. Emergency procedures include flushing eyes with water (15+ minutes) and using inert absorbents for spills. Storage in dry, cool environments prevents decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., cumenyl vs. methyl) influence catalytic activity in metal complexes?

- Methodological Answer : Steric bulk from cumenyl groups can modulate metal center accessibility, affecting reaction rates. For example, in dioxo-Mo(VI) complexes, larger substituents (e.g., Tp) slow oxygen atom transfer (OAT) to phosphines due to hindered intermediate formation. Electronic effects are probed via Hammett constants or DFT calculations to correlate substituent electron-donating/withdrawing properties with redox potentials .

Q. How can contradictory data in oxygen atom transfer (OAT) reactivity studies be resolved?

- Methodological Answer : Contradictions may arise from solvent effects or ligand lability. For instance, acetonitrile stabilizes phosphoryl intermediates in Mo(VI)-Tp systems, while THF may induce ligand dissociation. Use kinetic studies (UV-Vis spectrophotometry) to isolate reaction steps and apply the Quantitative Analysis of Ligand Effects (QALE) to deconvolute steric/electronic contributions .

Q. What strategies optimize ligand design for selective C–H functionalization using transition metal complexes?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metal electrophilicity, improving C–H activation. For methane functionalization, hydrotris(3-(CF₃)₂-pyrazolyl)borate ligands stabilize reactive intermediates. Pair with low-coordinate metals (e.g., Cu/Ag) and hypervalent iodine reagents to achieve anti-Markovnikov selectivity in alkene reactions .

Q. How do dynamic NMR studies elucidate fluxional behavior in metal-scorpionate complexes?

- Methodological Answer : Variable-temperature H NMR detects ligand exchange processes. For example, in [Tp(Bn,Me)Cu] complexes, coalescence temperatures reveal energy barriers for pyrazole ring rotation or metal-ligand bond lability. Assign signals using 2D COSY/NOESY and compare with X-ray structures to correlate dynamics with catalytic inactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting melting points or solubility data across studies?

- Methodological Answer : Variations may stem from polymorphic forms or hydration states. Re-crystallize the compound from different solvents (e.g., DMF vs. THF) and characterize via powder XRD. Thermogravimetric analysis (TGA) identifies hydrate decomposition steps. Cross-reference with literature using CAS registry numbers to confirm compound identity .

Q. What methodologies validate the stability of scorpionate ligands under harsh reaction conditions?

- Methodological Answer : Conduct stability tests via TGA (thermal decomposition) and cyclic voltammetry (redox stability). For example, hydrotris(3-tert-butyl-pyrazolyl)borate ligands remain stable up to 300°C, enabling high-temperature catalysis. Monitor ligand integrity in situ using IR or Raman spectroscopy during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.